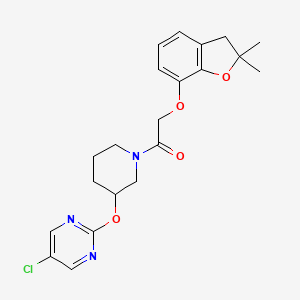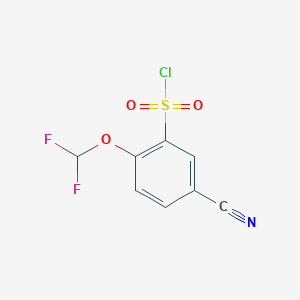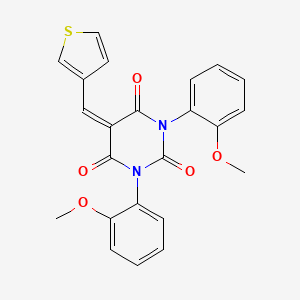![molecular formula C14H23N3 B2552871 2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine CAS No. 2413885-11-5](/img/structure/B2552871.png)
2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the dimethylamino propyl group suggests potential for interaction with biological systems, possibly affecting neurotransmitter processes due to structural similarities with known neurotransmitters.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in various studies. For instance, a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was achieved using the Pummerer reaction, with the chiral centers constructed from alaninol and 1-phenylethylamine as chiral sources . Additionally, a modified Strecker reaction was used to synthesize an α-amino nitrile derivative of tetrahydroisoquinoline . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives has been determined in some cases using techniques such as NMR and X-ray crystallography. For example, the structure of a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, was elucidated and showed interactions via C–H⋯N and C–H⋯π contacts forming zig-zag ribbons . These structural insights are crucial for understanding the interaction of such compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives can be quite varied. For instance, the reaction of isoquinolines with N-arylsulfonylamino acid fluorides led to dihydroimidazo[2,1-a]isoquinolin-3-ones, with further reactions such as hydrogenation or epoxidation expanding the range of possible derivatives . These reactions highlight the versatility of tetrahydroisoquinoline as a scaffold for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For example, the introduction of amino and acylamino groups at various positions on the anthracene nucleus of dibenz[de,h]isoquinoline-1,3-diones significantly affected their antitumor activity and cardiotoxicity, demonstrating the importance of substitution patterns on biological activity . The lipophilicity and DNA binding strength of these compounds were also found to correlate with their cytotoxic potency .
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research in the area of organic chemistry has explored the reactivity and applications of compounds structurally related to "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine". For instance, the monomeric N-lithioaryl- and N-lithioborylstannylamines derived from distannylamines demonstrate the potential for creating novel organometallic compounds with unique bonding characteristics (Seifert, Storch, & Vosteen, 1998). Similarly, the synthesis and antifungal activity of derivatives involving tetrahydroisoquinoline frameworks highlight the compound's potential in developing new antifungal agents (Surikova et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-[3-(dimethylamino)propyl]-3,4-dihydro-1H-isoquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)8-4-9-17-10-7-12-5-3-6-14(15)13(12)11-17/h3,5-6H,4,7-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRKGGXCPROGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCC2=C(C1)C(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552790.png)
![N-[(3-acetyl-4,5-dihydro-5-isoxazolyl)methyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2552792.png)
![N-(2,4-difluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2552793.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2552794.png)

![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)




![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)
